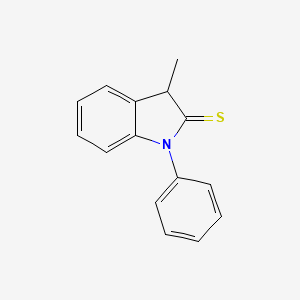![molecular formula C12H10N2O5 B14315331 1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate CAS No. 109702-71-8](/img/structure/B14315331.png)
1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate is a complex organic compound known for its unique chemical structure and reactivity. This compound features a diazonium group attached to an ethenolate moiety, with two methoxycarbonyl groups positioned on the phenyl ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate typically involves multiple steps, starting with the preparation of the phenyl precursor. The phenyl ring is first functionalized with methoxycarbonyl groups through esterification reactions. Subsequently, the diazonium group is introduced via diazotization reactions, which involve the treatment of an amine precursor with nitrous acid under acidic conditions. The final step involves the formation of the ethenolate moiety through a coupling reaction with an appropriate alkene derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazonium group to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups like halides, hydroxyl, or alkyl groups. Common reagents for these reactions include halogenating agents, bases, and nucleophiles.
Coupling Reactions: The ethenolate moiety can engage in coupling reactions with various electrophiles, leading to the formation of complex organic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound’s reactivity with biomolecules makes it useful in biochemical studies, such as labeling and detection of proteins and nucleic acids.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals, owing to its ability to form stable and colorful complexes.
作用機序
The mechanism of action of 1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate involves its interaction with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ethenolate moiety can participate in electrophilic addition reactions, further contributing to the compound’s reactivity. These interactions can affect molecular pathways, influencing biological processes such as enzyme activity, signal transduction, and gene expression.
類似化合物との比較
1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate can be compared with other diazonium compounds and ethenolate derivatives. Similar compounds include:
4-(Methoxycarbonyl)phenylboronic acid: Shares the methoxycarbonyl functional group but lacks the diazonium and ethenolate moieties.
Phenylboronic esters: Used as protective groups in organic synthesis, similar in their ability to form stable complexes.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Another ester derivative with different substituents on the phenyl ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and versatility in various chemical and biological applications.
特性
CAS番号 |
109702-71-8 |
|---|---|
分子式 |
C12H10N2O5 |
分子量 |
262.22 g/mol |
IUPAC名 |
dimethyl 4-(2-diazoacetyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-18-11(16)7-3-4-8(10(15)6-14-13)9(5-7)12(17)19-2/h3-6H,1-2H3 |
InChIキー |
PCYYWRZJEYALMB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)C=[N+]=[N-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


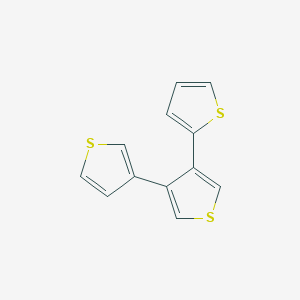
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)



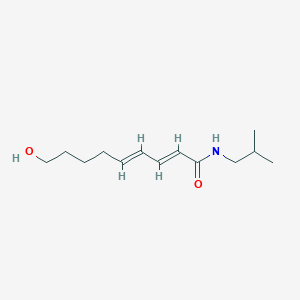

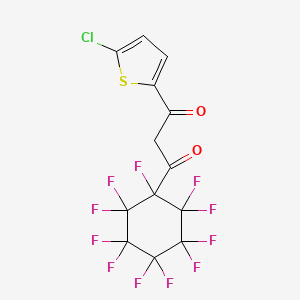
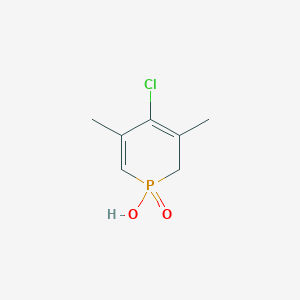

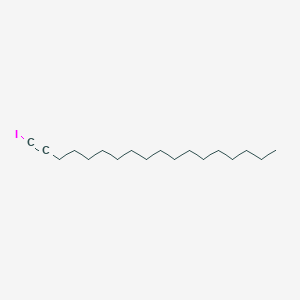
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
acetate](/img/structure/B14315345.png)
